
VUF14480
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VUF14480 is a covalent partial agonist that interacts with cysteine 98(3.36) of the human histamine H₄ receptor. This compound was shown to be a partial agonist of hH4 receptor-mediated G protein signalling and β-arrestin2 recruitment. This compound bound covalently to the hH₄ receptor with submicromolar affinity. Serine substitution of C98(3.36) prevented this covalent interaction.
科学的研究の応用
Introduction to VUF14480
This compound, a compound designed as a partial agonist of the human histamine H4 receptor (hH4R), is gaining attention in pharmacological research due to its unique properties as a covalent binder. This compound is part of a broader investigation into the role of histamine receptors in various physiological processes and potential therapeutic applications.
Chemical Properties and Mechanism of Action
This compound is characterized by its ability to bind covalently to the hH4R, specifically interacting with the cysteine residue at position 983.36. This interaction stabilizes the receptor in an active conformation, facilitating G protein signaling and β-arrestin2 recruitment. The synthesis of this compound was based on the binding modes of 2-aminopyrimidines, with an ethenyl substituent hypothesized to act as a Michael acceptor .
Key Characteristics
- Binding Affinity : this compound exhibits submicromolar affinity for the hH4R, making it a potent candidate for further studies.
- Covalent Binding : The compound's ability to form stable covalent bonds enhances its potential as a therapeutic agent by prolonging its action at the receptor site .
Pharmacological Studies
This compound has been utilized in various pharmacological studies aimed at understanding the role of histamine receptors in immune responses, inflammation, and pain modulation. Its partial agonist activity allows researchers to explore the nuanced effects of hH4R activation without fully activating the receptor, which could lead to adverse effects.
Drug Development
The unique binding properties of this compound position it as a lead compound for developing new drugs targeting histamine-related conditions such as allergies, asthma, and autoimmune diseases. Its covalent binding mechanism provides a pathway for creating long-lasting therapeutic agents that could reduce dosing frequency and improve patient compliance .
Structural Biology
Studies involving this compound contribute to structural biology by providing insights into receptor conformations and dynamics. By stabilizing specific receptor states, this compound can aid in crystallization efforts for X-ray diffraction studies, which are essential for understanding receptor-ligand interactions at the molecular level .
Case Study 1: Histamine H4 Receptor Activation
In a study examining the activation of hH4R by various ligands, this compound was shown to significantly enhance G protein signaling pathways while promoting β-arrestin2 recruitment. This dual activity suggests its potential utility in therapeutic settings where modulation of both pathways is beneficial .
Case Study 2: Covalent Binding Assessment
Research assessing the covalent binding capabilities of this compound revealed that it reacts selectively with glutathione and cysteine ethyl ester, confirming its status as a covalent binder. The study employed liquid chromatography-mass spectrometry (LC-MS) techniques to analyze reaction products, demonstrating this compound's reactivity profile .
Table 1: Summary of Binding Affinities
Compound | Binding Affinity (pK_i) | Mechanism |
---|---|---|
This compound | 6.3 ± 0.1 | Covalent Partial Agonist |
VUF14481 | 6.5 ± 0.1 | Non-covalent Binder |
Table 2: Pharmacological Activity Overview
特性
CAS番号 |
1605304-31-1 |
---|---|
分子式 |
C17H20N4 |
分子量 |
280.375 |
IUPAC名 |
4-(4-Methylpiperazin-1-yl)-6-phenyl-2-vinylpyrimidine |
InChI |
InChI=1S/C17H20N4/c1-3-16-18-15(14-7-5-4-6-8-14)13-17(19-16)21-11-9-20(2)10-12-21/h3-8,13H,1,9-12H2,2H3 |
InChIキー |
IQEYEGMWJXOFAC-UHFFFAOYSA-N |
SMILES |
C=CC1=NC(C2=CC=CC=C2)=CC(N3CCN(C)CC3)=N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VUF14480; VU-F14480; VUF 14480; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。